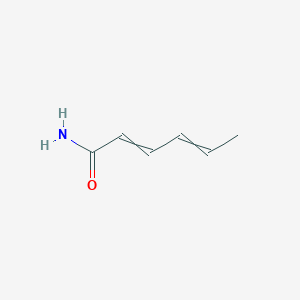

Hexa-2,4-dienoic acid amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

hexa-2,4-dienamide |

InChI |

InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H2,7,8) |

InChI Key |

JPXCVMIARYLSGU-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC(=O)N |

Origin of Product |

United States |

Historical Context and Evolution of Research on Dienamides

The exploration of dienamides is intrinsically linked to the development of synthetic organic chemistry. Initially, research focused on the synthesis of conjugated dienes, which are fundamental structural motifs in many natural products. The introduction of an amide functionality to this diene system opened up new avenues for creating complex molecules with diverse biological activities. mdpi.com

Early methods for dienamide synthesis were often complex and lacked stereocontrol. However, the development of new catalytic systems, particularly those based on transition metals like palladium, revolutionized the field. tandfonline.com These advancements allowed for more efficient and stereoselective syntheses, making dienamides more accessible for further study. tandfonline.com Key reactions such as the Stille coupling, Suzuki-Miyaura coupling, and Heck reaction have been instrumental in the construction of the dienamide scaffold. mdpi.comtandfonline.com The ongoing refinement of synthetic methods, including one-pot procedures and cascade reactions, continues to expand the toolkit available to chemists for preparing these valuable compounds. beilstein-journals.orgrsc.org

Significance in Contemporary Chemical and Biological Research

Dienamides are recognized as important pharmacophores, meaning they are a key structural feature responsible for a compound's biological activity. researchgate.net This significance stems from their presence in a variety of naturally occurring molecules with potent biological effects, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netontosight.ai

In medicinal chemistry, dienamides serve as crucial building blocks for the synthesis of new drug candidates. beilstein-journals.orgresearchgate.net For instance, the dienamide moiety is a key component of several natural products with demonstrated therapeutic potential, such as Trichostatin A (antifungal and anticancer) and Piperlonguminine (antibacterial and antitumor). researchgate.net The rigid, planar structure of the dienamide functional group allows it to interact with biological targets with high specificity. Researchers are actively exploring how modifications to the dienamide structure can lead to the development of novel therapeutics. tandfonline.comacs.org

In organic synthesis, dienamides are versatile intermediates. tandfonline.com Their conjugated system of double bonds allows them to participate in a variety of chemical transformations, most notably Diels-Alder reactions, which are powerful tools for the construction of complex cyclic systems. tandfonline.com The ability to control the stereochemistry of these reactions is a major focus of current research, as it is crucial for the synthesis of biologically active molecules. rsc.org

While specific research into the biological activities of Hexa-2,4-dienoic acid amide is limited in publicly available literature, its structural similarity to other biologically active dienamides suggests it could be a valuable subject for future investigation.

Interdisciplinary Research Landscape and Core Objectives for Hexa 2,4 Dienoic Acid Amide Studies

Direct Amidation Strategies for Hexa-2,4-dienoic Acid

Direct amidation of hexa-2,4-dienoic acid offers a straightforward approach to the synthesis of its corresponding amides. This typically involves the reaction of the carboxylic acid with an amine, often facilitated by coupling agents or by converting the carboxylic acid into a more reactive intermediate.

Carboxylic Acid to Amide Conversion Approaches

The direct conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. For hexa-2,4-dienoic acid, this can be achieved by reacting it with an amine in the presence of a coupling agent. Common coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Another approach involves the initial conversion of the carboxylic acid to an ammonium (B1175870) salt, which upon heating, dehydrates to form the amide. libretexts.orgchemguide.co.uk For instance, adding ammonium carbonate to an excess of a carboxylic acid like ethanoic acid forms the ammonium salt. libretexts.orgchemguide.co.uk Subsequent heating of this salt under reflux leads to the formation of the corresponding amide. libretexts.orgchemguide.co.uk The excess carboxylic acid helps to suppress the dissociation of the ammonium salt, which could otherwise lead to the loss of ammonia (B1221849) gas. chemguide.co.uk

Furthermore, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct conversion of a carboxylic acid to an amide. libretexts.org Metal catalysts, such as those based on zirconium, have also been employed for the direct coupling of carboxylic acids and amines. rsc.org

Condensation Reactions for Dienamide Formation

Condensation reactions represent a versatile class of reactions for forming carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the synthesis of dienamides. wikipedia.org These reactions typically involve the combination of two molecules with the loss of a small molecule, such as water. wikipedia.org

One of the most prominent condensation methods for dienamide synthesis is the Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction. The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. For the synthesis of (2E,4Z)-hexa-2,4-dienoic acid, a common method involves the condensation of crotonaldehyde with malonic acid. smolecule.com The stereochemical outcome of the Wittig reaction can be controlled by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. smolecule.com

The Julia-Kocienski olefination is another powerful condensation reaction for dienamide synthesis. cuny.edumdpi.com This reaction involves the coupling of a sulfone with an aldehyde or ketone. A modular synthesis of regiospecifically fluorinated 2,4-diene Weinreb amides has been achieved through two sequential Julia-Kocienski olefinations, allowing for defined stereochemistry at both double bonds. cuny.edumdpi.com

Hydrothermal pyrolysis experiments have also been shown to facilitate condensation reactions leading to the formation of amides from lipid precursors. nih.gov Heating mixtures of carboxylic acids with ammonium bicarbonate and oxalic acid at high temperatures can yield alkyl amides. nih.gov

Oxidative Amidation Methodologies

Oxidative amidation provides an alternative route to amides, often starting from aldehydes or alkynes. These methods involve the in-situ oxidation of the starting material to a reactive intermediate that is then trapped by an amine.

For instance, terminal alkynes can be converted to the corresponding amides in the presence of a ruthenium catalyst, an N-oxide, and a primary or secondary amine. cdmf.org.br The reaction is believed to proceed through the formation of a ketene (B1206846) intermediate, which is then captured by the amine. cdmf.org.br This method has been applied to the synthesis of a variety of amides, including those derived from natural alkaloids. cdmf.org.br

Aldehydes can also be directly converted to amides through oxidative amidation. Various methods have been developed, including those using visible-light photocatalysis. organic-chemistry.org In one such method, an aldehyde reacts with tert-butyl hydrogen peroxide and N-chlorosuccinimide in the presence of a ruthenium photocatalyst to generate an acid chloride, which then reacts with an amine to form the amide. organic-chemistry.org Another approach utilizes a metal-free visible light photocatalyst and air as the oxidant. organic-chemistry.org Copper-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts or ammonium chloride also provides an efficient route to amides. organic-chemistry.org

Palladium-catalyzed oxidative N-α,β-dehydrogenation of amides has been developed for the synthesis of dienamides. researchgate.net This method allows for the direct conversion of β-substituted amides to their corresponding dienamide products. rsc.org

Stereoselective Synthesis of this compound Isomers

The biological activity and physical properties of hexa-2,4-dienoic acid amides are often dependent on the stereochemistry of the double bonds. Therefore, the development of stereoselective synthetic methods is of great importance. The four possible geometric isomers are (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). nih.govebi.ac.uknih.govchemspider.com The (2E,4E) isomer is generally the most thermodynamically stable. ebi.ac.uk

As mentioned previously, the Wittig reaction is a key method for controlling the stereochemistry of the double bonds. The choice of a stabilized or non-stabilized ylide, along with careful control of reaction conditions such as temperature and solvent, can influence the E/Z selectivity. smolecule.com For example, to synthesize the (2E,4Z) isomer, a sequential approach using different types of ylides for each double bond formation is necessary. smolecule.com

The Julia-Kocienski olefination has also been shown to be highly stereoselective. In the synthesis of fluorinated dienamides, the initial condensation reaction proceeded with exclusive Z-selectivity. cuny.edumdpi.com While the subsequent olefination was 4Z-selective, the resulting (2Z,4E/Z)-dienamides could be isomerized to the (2Z,4E) isomers using catalytic iodine. cuny.edumdpi.com

Transition metal-catalyzed isomerization of acetylenic derivatives offers another route to stereodefined dienoic amides. iupac.org For example, 2-ynoic amides can be isomerized to (2E,4E)-dienoic amides using a ruthenium or iridium catalyst. iupac.org

The stereoselective synthesis of conjugated (α-Z/γ-E)- and (α-Z/γ-Z)-dienoic acids has been achieved through the regio- and stereoselective addition of Grignard reagents to methylcoumalate. researchgate.net The stereochemical outcome in this case is influenced by kinetic torquoselectivity versus thermodynamic control. researchgate.net

Preparation of Diversified this compound Analogues

The synthesis of diversified this compound analogues, particularly N-substituted derivatives, allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

N-Substituted Dienamide Synthesis

The synthesis of N-substituted dienamides can be achieved through various methods, many of which are extensions of the direct amidation and condensation reactions discussed earlier.

Direct amidation of hexa-2,4-dienoic acid with a primary or secondary amine is a common approach. This can be facilitated by converting the carboxylic acid to its acid chloride, for example, by reacting it with oxalyl chloride or thionyl chloride. googleapis.com The resulting acid chloride is then reacted with the desired amine to form the N-substituted amide. googleapis.com Coupling agents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) can also be used to directly couple the carboxylic acid with an amine. googleapis.com

Palladium-catalyzed cross-coupling reactions provide another versatile route. For instance, the synthesis of N-isobutyl-dodeca-2(E),4(E)-dienamide has been achieved via a palladium-catalyzed cross-coupling reaction. googleapis.com Similarly, a palladium-catalyzed synthesis of 2,4-dienoic acid derivatives from vinylic halides has been reported, which could be extended to the synthesis of N-substituted amides. acs.org

A one-pot synthesis of multi-substituted (2Z,4E)-2,4-dienamides has been developed from ketene dithioacetal and various aromatic ketones and amines. researchgate.net This method allows for the introduction of diverse substituents on the dienamide scaffold.

The synthesis of a range of (2E,4E)-N-substituted hexa-2,4-dienamides has been accomplished via palladium-catalyzed aerobic dehydrogenation of the corresponding β-substituted amides. rsc.org This method has been used to prepare amides with various N-substituents, including aryl, benzyl, and methoxy-methyl groups. rsc.org

Below is a table summarizing the synthesis of various N-substituted (2E,4E)-hexa-2,4-dienamides via palladium-catalyzed aerobic dehydrogenation.

| Compound | N-Substituent | Yield (%) |

| (2E,4E)-N-(p-Tolyl)hexa-2,4-dienamide | p-Tolyl | 84 |

| (2E,4E)-N-(4-Chlorophenyl)hexa-2,4-dienamide | 4-Chlorophenyl | 74 |

| (2E,4E)-N-(3,4-Dimethylphenyl)hexa-2,4-dienamide | 3,4-Dimethylphenyl | 70 |

| (2E,4E)-N-(4-Fluorobenzyl)hexa-2,4-dienamide | 4-Fluorobenzyl | 78 |

| (2E,4E)-N-Methoxy-N-methylhexa-2,4-dienamide | Methoxy, Methyl | - |

| Data sourced from a study on palladium-catalyzed aerobic dehydrogenation. rsc.org The yield for the N-methoxy-N-methyl derivative was not specified in the provided information. |

Functionalization of the Dienoyl Moiety

Once the dienamide scaffold is constructed, the conjugated diene system—the dienoyl moiety—is available for a variety of chemical transformations. Dienamides are versatile intermediates that can participate in reactions as either electron-rich or electron-poor dienes, significantly broadening their synthetic potential. rsc.orgtandfonline.com

One of the most prominent functionalizations is their use in Diels-Alder reactions . These cycloaddition reactions are valued for their ability to form six-membered rings with a high degree of stereocontrol. Dienamides have been effectively employed in both standard and asymmetric Diels-Alder reactions to construct complex molecular architectures found in natural alkaloids and other heterocyclic compounds. tandfonline.com

The reactivity of the dienoyl moiety also allows for other transformations. Palladium-catalyzed carbene coupling reactions, for instance, can lead to the formation of more complex conjugated dienes, showcasing the dienamide's utility as a building block for extending carbon chains. organic-chemistry.org Furthermore, the differential reactivity of the two double bonds can be exploited for selective reactions. For example, selective hydrogenation or epoxidation can target one of the double bonds, leading to partially saturated or functionalized derivatives.

Synthesis of Epoxide Derivatives from Hexa-2,4-dienoic Acid Precursors

The epoxidation of hexa-2,4-dienoic acid and its derivatives is a key method for producing valuable synthetic intermediates. The reaction typically displays high regioselectivity, targeting the C4-C5 double bond of the conjugated system. cdnsciencepub.com This selectivity is crucial for the synthesis of natural products like pramanicin, which contains a tetradec-2-enoic acid-4,5-epoxide moiety. cdnsciencepub.com

Several oxidizing agents can be employed for this transformation. A common and effective method involves the use of potassium peroxymonosulfate (B1194676) (Oxone) in a biphasic system. cdnsciencepub.com For example, the epoxidation of a long-chain analogue, tetradeca-2,4-dienoic acid, was achieved using Oxone in a mixture of benzene, acetone, and a buffered aqueous solution, yielding the corresponding 4,5-epoxide. cdnsciencepub.com Another approach involves using peroxy acids, such as peracetic acid, to achieve epoxidation. The reaction conditions, including pH and temperature, must be carefully controlled to prevent the acid-catalyzed ring-opening of the newly formed epoxide.

Table 1: Selected Conditions for the Epoxidation of 2,4-Dienoic Acid Precursors

| Substrate Precursor | Reagent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Hexenoic acid (Sorbic Acid) | KHSO₅ (Oxone) | Water/methanol, pH 6.0, 20-25°C | 4,5-Epoxy-2-hexenoic acid | 84% | |

| Tetradeca-2,4-dienoic acid | Oxone | Benzene/Acetone/H₂O, 18-crown-6, pH 7.5, 0°C | Tetradec-2-enoic acid-4,5-epoxide | 35% | cdnsciencepub.com |

| Ethyl 2,4-hexadienoate | Peracetic acid | Controlled acidic conditions | Ethyl 4,5-epoxy-2-hexenoate | - |

Palladium-Catalyzed Coupling Reactions in Dienamide Synthesis

Palladium-catalyzed reactions are among the most powerful and versatile tools for constructing carbon-carbon and carbon-nitrogen bonds, and they feature prominently in the synthesis of dienamides. nih.govrsc.org These methods offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis. organic-chemistry.orgresearchgate.net

A recently developed method involves the palladium-catalyzed oxidative N-α,β-dehydrogenation of amides. This reaction directly converts simpler amides into the corresponding dienamides through a process involving allylic C(sp³)–H activation followed by β-H elimination. organic-chemistry.org This protocol has a broad substrate scope and is noted for its high yields and excellent tolerance of various functional groups. organic-chemistry.org

Traditional cross-coupling reactions are also widely employed. The Stille coupling, for example, has been used to create the Z,E-dienamide unit by reacting a Z-stannyl enamide with an E-vinyl iodide partner. rsc.org Similarly, Heck-type reactions, which couple vinylic halides with acrylic acid derivatives (including amides) in the presence of a palladium catalyst, provide another route to 2,4-dienoic acid derivatives. acs.org The choice of catalyst, ligands, and reaction conditions is critical for controlling the stereoselectivity of the resulting double bonds. organic-chemistry.orgacs.org The Buchwald-Hartwig amination protocol, originally developed for enamides, has also been adapted for dienamide synthesis, although yields can sometimes be modest. rsc.org

Table 2: Overview of Palladium-Catalyzed Dienamide Synthesis Methods

| Reaction Type | Catalyst System (Example) | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Dehydrogenation | Pd(OAc)₂, PPh(Cy)₂, 2,5-DTBQ (oxidant) | Allylic amides | Direct C-H activation, high yields, broad scope | organic-chemistry.org |

| Stille Coupling | Palladium-copper catalyst | Z-stannyl enamide + E-vinyl iodide | Forms specific stereoisomers (e.g., Z,E) | rsc.org |

| Heck-type Reaction | Pd(OAc)₂ + P(o-tolyl)₃ | Vinylic halide + Acrylic acid amide | Builds the diene backbone via C-C coupling | acs.org |

| Buchwald-Hartwig Amination | Palladium-copper catalyst | Vinyl halide + Amide | Adapted for enamide/dienamide synthesis | rsc.org |

Influence of Dienamide Stereochemistry on Bioactivity Profiles

The spatial arrangement of atoms, or stereochemistry, within the this compound structure plays a pivotal role in its interaction with biological targets. The geometry of the double bonds and the conformation of the amide linkage are key determinants of bioactivity.

The configuration of the double bonds at the 2 and 4 positions of the hexadienoic acid chain significantly impacts the biological activity of the corresponding amides. The (2E,4E)-isomer, often referred to as the all-trans configuration, is the most common and generally the most biologically active form. For instance, the (2E,4E) isomer of sorbic acid, the parent carboxylic acid, demonstrates higher antimicrobial activity against yeast like Saccharomyces cerevisiae compared to mixtures containing other isomers. ebi.ac.uk

In contrast, the (2Z,4E)-isomer, with a cis double bond at the 2-position, can exhibit different or diminished biological effects. For example, in the context of curacin A analogues, a class of antimitotic agents, the geometry of the diene segment is crucial for activity. acs.org While not a direct this compound, this highlights the principle that alterations in diene stereochemistry can profoundly affect biological function. The (2E,4Z) configuration in certain natural products has been shown to inhibit mitochondrial respiratory energy metabolism, an activity not observed with the (2E,4E) isomer. This suggests that the specific shape conferred by the cis double bond can lead to interactions with different biological targets.

Research on dodeca-2E,4E-diene isobutyl amide, an alkamide from Echinacea, has shown its ability to inhibit prostaglandin (B15479496) E2 production, demonstrating anti-inflammatory potential. googleapis.com The synthesis of these compounds often aims for the stereoselective formation of the (2E,4E) isomer to ensure the desired biological activity. googleapis.com The distinct biological profiles of these isomers underscore the importance of stereochemistry in the design of bioactive hexa-2,4-dienoic acid amides.

Secondary amides, those with one substituent on the nitrogen atom, predominantly adopt the more stable trans conformation. researchgate.net This elongated structure is often associated with higher biological activity in certain classes of retinoidal amides, which share structural similarities with hexa-2,4-dienoic acid amides. researchgate.net

Conversely, N-methylation to form a tertiary amide can shift the conformational equilibrium towards the cis form. researchgate.net This change can lead to a folded structure, which may result in a loss of biological activity, as the altered shape may no longer fit the target receptor or enzyme binding site. researchgate.net The distance and orientation between key functional groups, which are dictated by the amide conformation, are essential for retinoidal activity. researchgate.net Computational studies and NMR spectroscopy are valuable tools for determining the preferred conformation of the amide linkage in solution and in the solid state. researchgate.netic.ac.uk

Role of Amide N-Substituents in Modulating Biological Activity

The nature of the substituent group attached to the amide nitrogen (N-substituent) is a key determinant of the biological activity of hexa-2,4-dienoic acid amides. Modifications to this part of the molecule can influence properties such as lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which affect how the compound interacts with its biological target.

For instance, in the search for new anticonvulsant agents, various aromatic amides of different acids were synthesized. It was generally observed that benzylamides were more active than other amide derivatives. sphinxsai.com The type of N-substituent can also influence the spectrum of activity. Alkylamides, a broad class of compounds that includes hexa-2,4-dienoic acid amides, have been reported to possess a wide range of biological effects, including immunomodulatory, anti-inflammatory, and antimicrobial activities. researchgate.net

The size and nature of the N-substituent can also impact the compound's ability to cross cell membranes and reach its site of action. For example, increasing the lipophilicity of the N-substituent can enhance membrane permeability. The table below summarizes the impact of different N-substituents on the biological activity of various amide-containing compounds.

| Parent Compound/Series | N-Substituent | Observed Effect on Bioactivity |

| Retinoidal Aromatic Amides | Methyl | N-methylation of secondary amides leads to a preference for the cis-amide conformation and a loss of activity. researchgate.net |

| Picolinic and Nicotinic Acids | Benzyl | Benzylamides showed higher anticonvulsant activity compared to other amides. sphinxsai.com |

| Ciprofloxacin | Fatty Acids | Conjugation with oleic, elaidic, and docosahexaenoic acids resulted in significant cytotoxicity against prostate cancer cells. nih.gov |

| Picolinic Acid | 2-Fluorobenzyl | This derivative showed notable anticonvulsant activity. sphinxsai.com |

This data illustrates that the N-substituent is a critical handle for fine-tuning the biological properties of hexa-2,4-dienoic acid amides and related compounds.

Impact of Chemical Modifications to the Dienoyl Chain on Activity

Chemical modifications to the dienoyl chain of hexa-2,4-dienoic acid amides can significantly alter their biological activity. These modifications can include changes in chain length, the introduction of functional groups, and alterations to the degree of unsaturation.

For example, studies on glidobactin, an antitumor antibiotic, involved modifications to the fatty acid moiety. googleapis.com These changes, along with the replacement of the amino acid component, were investigated to understand their influence on the compound's biological function. googleapis.com

In a different context, the introduction of a hydroxyl group at the 6-position of hexa-2,4-dienoic acid ethyl ester was found to enhance its antioxidant and antimicrobial activities compared to the non-hydroxylated counterpart. This suggests that the addition of a polar functional group can improve the biological profile.

Furthermore, the length of the dienoyl chain can be a critical factor. For instance, antibiotic A 54556A contains (2E,4E)-hexa-2,4-dienoic acid, while the related antibiotic A 54556B contains the longer (2E,4E,6E)-octa-2,4,6-trienoic acid. researchgate.net This variation in chain length contributes to differences in their antibiotic properties. The table below provides examples of how modifications to the dienoyl chain affect biological activity.

| Parent Compound | Dienoyl Chain Modification | Impact on Biological Activity |

| Hexa-2,4-dienoic acid ethyl ester | Addition of a hydroxyl group at the 6-position | Enhanced antioxidant and antimicrobial activities. |

| Glidobactin | Modifications to the fatty acid moiety | Investigated for its effect on antitumor function. googleapis.com |

| Antibiotic A 54556A | (2E,4E)-hexa-2,4-dienoic acid | Component of an antibiotic complex. researchgate.net |

| Antibiotic A 54556B | (2E,4E,6E)-octa-2,4,6-trienoic acid | Longer chain length compared to A 54556A, contributing to its antibiotic profile. researchgate.net |

| Acyl depsipeptides | (2E,4E)-octa-2,4-dienoic acid | Component of acyl depsipeptides with moderate antibiotic activity. |

These examples demonstrate that the dienoyl chain is a versatile region for chemical modification to modulate the biological activity of hexa-2,4-dienoic acid amides and related compounds.

Computational and Quantum-Chemical Approaches in SAR Elucidation

Computational and quantum-chemical methods are increasingly valuable tools for understanding the structure-activity relationships (SAR) of hexa-2,4-dienoic acid amides. These approaches provide insights into the electronic and conformational properties of molecules that are often difficult to obtain through experimental methods alone.

Quantum-chemical calculations, such as those at the B3LYP/6-31G(d) level of theory, have been used to explore the SAR of α-santonin derivatives, which include amide functionalities. researchgate.net These calculations can determine properties like the energy of the highest occupied molecular orbital (HOMO), which can correlate with the nucleophilicity and reactivity of a compound. researchgate.net For instance, the most active compound in one study was found to have the highest HOMO energy. researchgate.net

Computational methods are also employed to predict NMR chemical shifts, which can aid in the structural elucidation and stereochemical assignment of novel compounds. researchgate.netresearchgate.net By comparing calculated and experimental NMR data, researchers can confirm the structure of synthesized molecules, which is a prerequisite for reliable SAR studies. researchgate.netresearchgate.net

Furthermore, computational tools can be used for conformational analysis, helping to determine the preferred three-dimensional structure of a molecule in solution. researchgate.net This is particularly important for understanding the cis/trans preference of the amide bond and its impact on biological activity. researchgate.net Docking studies, a form of in silico screening, can predict the binding affinity of a ligand to a receptor, providing insights into its potential bioactivity. dokumen.pub

The use of these computational approaches allows for a more rational design of new this compound derivatives with improved biological properties.

Biological Activities and Associated Research Mechanisms of Hexa 2,4 Dienoic Acid Amides

Antimicrobial Activity Mechanisms of Dienamides

Dienamides have demonstrated notable activity against a range of microbial species, including both fungi and bacteria. The mechanisms underlying these activities are a subject of ongoing research, focusing on how these molecules interfere with microbial growth and essential biochemical pathways.

Hexa-2,4-dienoic acid amides have shown promising antifungal properties. The conjugation of sorbic acid with amino acid esters to form amide derivatives can lead to a significant enhancement of in vitro antimicrobial attributes. nih.gov Studies have revealed that the structure of the amide is a key determinant of its antifungal efficacy. For instance, certain phenolic-branched fatty amides can significantly inhibit the growth of fungal pathogens like Pestalotiopsis sp. and Colletotrichum gloeosporioides. chemrxiv.orgchemrxiv.org The conversion of the carboxylic acid to an amide derivative is considered critical for this enhanced activity. chemrxiv.orgchemrxiv.org

The proposed mechanism of action for some of these amides involves the disruption of polarized growth in fungi, suggested by alterations in the fungal colony morphology. chemrxiv.orgchemrxiv.org Furthermore, natural dienamides are found in various compounds that exhibit antifungal activities. scielo.br For example, nisamycin, which contains a dienoic acid moiety, shows activity against fungi. mdpi.com Research into novel amide derivatives continues to identify compounds with broad antifungal spectrums, indicating their potential as lead compounds for further development. mdpi.com

Table 1: Antifungal Activity of Select Amide Compounds This table presents data on the antifungal efficacy of specific amide derivatives against various fungal species.

| Compound | Target Fungus | Efficacy Measurement (EC₅₀ or Inhibition %) | Source |

|---|---|---|---|

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Pythium aphanidermatum | EC₅₀ = 16.75 µg/mL | mdpi.com |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Rhizoctonia solani | EC₅₀ = 19.19 µg/mL | mdpi.com |

| Compound 1c | Botrytis cinerea | 79.27% inhibition | mdpi.com |

| Phenol-branched soy oil-derived fatty amide (PhSOAM) | Pestalotiopsis sp. | Significant growth inhibition | chemrxiv.org |

The antibacterial potential of hexa-2,4-dienoic acid amides has been demonstrated against both Gram-positive and Gram-negative bacteria. A study synthesizing a series of sorbic acid amide derivatives found their antimicrobial activity to be superior to that of corresponding benzoic acid amides. nih.gov One particular compound, isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a₇), showed a minimum inhibitory concentration (MIC) of 0.17 mM against Bacillus subtilis and 0.50 mM against Staphylococcus aureus. nih.gov Notably, this compound displayed pH-independent antimicrobial activity, remaining effective even at a pH of 9.0. nih.gov

Natural products containing dienamide structures, such as piperlonguminine, have long been known for their antibacterial properties. scielo.br Similarly, antibiotic U-56407, which contains (E)-4,6,8-trimethyl-nona-2,7-dienoic acid, is active against Gram-positive bacteria. mdpi.com Research has also shown that certain dienamides exhibit specific inhibitory activity against marine gram-negative bacteria. mdpi.com The mechanism of action for some antibacterial amides involves the inhibition of key enzymes in fatty acid biosynthesis, a critical pathway for the assembly of the bacterial cell wall. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of a Sorbic Acid Amide Derivative This table shows the MIC values for Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a₇) against specific bacteria, compared to sorbic acid.

| Compound | Target Bacterium | MIC Value | Source |

|---|---|---|---|

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a₇) | Bacillus subtilis | 0.17 mM | nih.gov |

| Sorbic Acid | Bacillus subtilis | > 2 mM | nih.gov |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a₇) | Staphylococcus aureus | 0.50 mM | nih.gov |

| Sorbic Acid | Staphylococcus aureus | > 2 mM | nih.gov |

Insecticidal Activity Research and Target Characterization

Research into hexa-2,4-dienoic acid amides has revealed their potential as insecticidal agents, with studies focusing on their effectiveness against specific crop pests and their selectivity towards non-target, beneficial organisms.

Synthetic dienamides have demonstrated significant insecticidal activity against major agricultural pests. In one study, various synthetic amides were tested against the cabbage caterpillar, Ascia monuste, a pest that can cause up to 100% production loss in Brassicaceae crops through defoliation. scielo.brresearchgate.net Two compounds, (2E,4E)-N-propylhexa-2,4-dienamide and (2E, 4E)-N-butylhexa-2,4-dienamide, were particularly effective, causing 96% and 93% mortality, respectively, in A. monuste larvae within 48 hours of application. scielo.br The median lethal time (LT₅₀) for these compounds was found to be approximately 23.5 and 26 hours, respectively, highlighting their rapid action which is crucial for controlling pest outbreaks and preventing economic damage to crops. scielo.br

A critical aspect of developing new insecticides is ensuring they have minimal impact on non-target organisms, such as predators and pollinators, which are vital for a healthy ecosystem. researchgate.netbeyondpesticides.org Studies on (2E,4E)-N-propylhexa-2,4-dienamide and (2E, 4E)-N-butylhexa-2,4-dienamide have shown promising selectivity. scielo.br While highly toxic to the pest A. monuste, these amides were found to be not harmful to the predator wasp Solenopsis saevissima, causing only 5.7% and 7.14% mortality, respectively. scielo.br The impact on the pollinator bee Tetragonisca angustula was slightly higher, with mortality rates of 38.6% and 28.1%, classifying the compounds as slightly harmful to this species. scielo.br This research indicates that these dienamides are promising candidates for insecticides due to their high efficacy against a key pest combined with low to moderate toxicity for beneficial insects. scielo.br

Table 3: Selectivity of Hexa-2,4-dienoide Amides on a Pest and Non-Target Organisms This table compares the mortality rates of two dienamide compounds on the target pest Ascia monuste versus a non-target predator and a non-target pollinator.

| Compound | Target Organism | Role | Mortality Rate (%) | Source |

|---|---|---|---|---|

| (2E,4E)-N-propylhexa-2,4-dienamide | Ascia monuste | Pest | 96.0 | scielo.br |

| (2E,4E)-N-propylhexa-2,4-dienamide | Solenopsis saevissima | Predator | 5.7 | scielo.br |

| (2E,4E)-N-propylhexa-2,4-dienamide | Tetragonisca angustula | Pollinator | 38.6 | scielo.br |

| (2E, 4E)-N-butylhexa-2,4-dienamide | Ascia monuste | Pest | 93.0 | scielo.br |

| (2E, 4E)-N-butylhexa-2,4-dienamide | Solenopsis saevissima | Predator | 7.14 | scielo.br |

| (2E, 4E)-N-butylhexa-2,4-dienamide | Tetragonisca angustula | Pollinator | 28.1 | scielo.br |

Herbicidal Activity and Plant Growth Regulation Research

The potential for dienamides to act as herbicides or plant growth regulators is an emerging area of study. The dienamide subclass is considered promising for compounds exhibiting herbicidal activity. scielo.br Research has explored the synthesis of dienamides from sorbic acid and various anilines to test their effects on seed germination. scielo.br

In a related area of plant growth regulation, studies on analogues have provided insight into the structural requirements for biological activity. For example, research on (2Z,4E)-5-phenylpenta-2,4-dienoic acid, a compound related to hexa-2,4-dienoic acid, found that it could inhibit root gravitropism in lettuce. kyushu-u.ac.jp Structure-activity relationship studies revealed that the (2Z,4E) diene unit, a carboxylic acid moiety, and an aromatic ring were essential for this potent inhibitory activity. kyushu-u.ac.jp Replacing the carboxylic acid with an amide functional group resulted in a much less potent compound, suggesting that for this specific plant growth regulation activity, the carboxylic acid is crucial. kyushu-u.ac.jp This indicates that while the dienamide structure itself has potential, specific modifications are critical for targeting different biological pathways in plants.

Advanced Analytical Methodologies for Hexa 2,4 Dienoic Acid Amides

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are indispensable for the separation and quantification of hexa-2,4-dienoic acid amides from complex matrices and for the resolution of their various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Dienamide Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like hexa-2,4-dienoic acid amides. The separation is achieved based on the compound's boiling point and affinity for the stationary phase of the GC column, while the mass spectrometer provides detailed structural information and enables sensitive quantification.

In a typical GC-MS analysis of hexa-2,4-dienoic acid amides, the sample is first vaporized in a heated injector. The gaseous analytes are then carried by an inert gas through a capillary column. The separation of different isomers and related compounds is influenced by the column's stationary phase polarity and the temperature program used. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule, allowing for its identification. The cleavage of the amide bond (N-CO) is a common fragmentation pathway for α,β-unsaturated amides, which can be a key indicator in spectral interpretation. nih.govrsc.org

Key Parameters for GC-MS Analysis of Hexa-2,4-dienoic Acid Amide:

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Fused silica capillary column (e.g., DB-5ms) | Provides high-resolution separation of isomers. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Initial temp. 60°C, ramp to 280°C | Separates compounds based on their boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Induces fragmentation for structural elucidation. |

| Detector | Quadrupole Mass Analyzer | Separates ions based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of hexa-2,4-dienoic acid amides, particularly for resolving geometric isomers (E/Z isomers). Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed.

The separation mechanism in reversed-phase HPLC is based on the differential partitioning of the analytes between the stationary and mobile phases. The elution order of isomers can be finely tuned by adjusting the mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile or methanol, and the pH. A photodiode array (PDA) or UV-Vis detector is often used for detection, as the conjugated diene system of hexa-2,4-dienoic acid amides exhibits strong UV absorbance.

Representative HPLC Parameters for Isomer Separation:

| Parameter | Typical Condition | Purpose |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile (with 0.1% formic acid) | To achieve optimal resolution of isomers. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 264 nm | Detection of the conjugated diene chromophore. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for the definitive structural elucidation of hexa-2,4-dienoic acid amides, providing detailed information about the molecular framework and the stereochemistry of the double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structure and Stereoisomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules, including the precise assignment of stereoisomers of hexa-2,4-dienoic acid amides.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For hexa-2,4-dienoic acid amides, the chemical shifts of the vinylic protons and the coupling constants between them are particularly diagnostic for determining the E/Z configuration of the double bonds. Large coupling constants (typically > 12 Hz) are indicative of a trans (E) configuration, while smaller coupling constants are characteristic of a cis (Z) configuration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the olefinic carbons provide further confirmation of the dienamide structure.

Predicted NMR Data for a Representative this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling Constants (Hz) |

| C1 (C=O) | - | ~167 | - |

| C2 (-CH=) | ~5.8 | ~120 | Doublet, J ≈ 15 Hz (for E-isomer) |

| C3 (=CH-) | ~7.2 | ~145 | Doublet of doublets |

| C4 (-CH=) | ~6.2 | ~128 | Doublet of doublets |

| C5 (=CH-) | ~6.0 | ~140 | Doublet of quartets |

| C6 (-CH₃) | ~1.8 | ~18 | Doublet |

| N-H | ~5.5 (broad) | - | Singlet |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For hexa-2,4-dienoic acid amides, the IR spectrum will show characteristic absorption bands for the amide and the conjugated diene functionalities.

The position of the carbonyl (C=O) stretch, known as the Amide I band, is sensitive to the molecular environment and is typically found in the region of 1630-1690 cm⁻¹. The N-H bending vibration (Amide II band) appears around 1550-1640 cm⁻¹. The N-H stretching vibrations are also characteristic, with primary amides (-NH₂) showing two bands in the 3100-3500 cm⁻¹ region, while secondary amides (-NHR) show a single band. orgchemboulder.com The C=C stretching vibrations of the conjugated diene system will also be present.

Characteristic IR Absorption Frequencies:

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch (primary amide) | 3350 and 3180 | Medium |

| Amide (C=O) | Stretch (Amide I) | 1690 - 1630 | Strong |

| Amide (N-H) | Bend (Amide II, primary) | 1650 - 1580 | Medium |

| Alkene (C=C) | Stretch (conjugated) | 1650 - 1600 | Medium to Weak |

| Alkene (=C-H) | Stretch | 3100 - 3000 | Medium |

X-ray Diffraction for Solid-State Structural Confirmation of Dienamide Intermediates and Products

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For hexa-2,4-dienoic acid amides and their synthetic intermediates that can be obtained as single crystals, X-ray diffraction analysis provides unambiguous confirmation of the molecular structure, including the precise geometry of the double bonds and the conformation of the amide group.

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined with high precision. This information is invaluable for confirming the stereochemistry of the final product and for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

Typical Crystallographic Data Obtained from X-ray Diffraction:

| Parameter | Description | Example Data |

| Crystal System | The symmetry of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 10.1 Å, b = 12.3 Å, c = 15.4 Å, α=β=γ=90° |

| Bond Lengths | The distances between bonded atoms. | C=O: ~1.24 Å, C-N: ~1.33 Å |

| Bond Angles | The angles between adjacent bonds. | O-C-N: ~122° |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Defines the planarity of the diene system. |

UV-Visible Spectrophotometry for Conjugated Diene System Analysis

UV-Visible spectrophotometry is a powerful analytical technique for the structural elucidation of molecules containing chromophores, which are parts of a molecule that absorb light in the ultraviolet (UV) or visible regions of theelectromagnetic spectrum. For hexa-2,4-dienoic acid amides, the principal chromophore is the conjugated diene system, which consists of two alternating double bonds. This conjugated system is responsible for the compound's characteristic UV absorption profile.

The absorption of UV radiation by a conjugated diene promotes an electron from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, LUMO). This electronic transition is referred to as a π → π* transition. In conjugated systems, the energy gap between the HOMO and LUMO is smaller compared to that in isolated double bonds. Consequently, light of a longer wavelength (and lower energy) is required to induce this transition. utoronto.ca

As the extent of conjugation increases, the energy gap becomes progressively smaller, leading to a shift in the absorption maximum (λmax) to longer wavelengths. This phenomenon is known as a bathochromic shift or red shift. utoronto.ca The effect of increasing conjugation on λmax is illustrated by comparing the absorption of ethylene with simple conjugated polyenes.

Table 1: Effect of Conjugation on UV Absorption Maxima (λmax)

| Compound | Structure | Number of Conjugated Double Bonds | λmax (nm) |

|---|---|---|---|

| Ethylene | CH₂=CH₂ | 1 (Isolated) | ~170 |

| 1,3-Butadiene | CH₂=CH-CH=CH₂ | 2 | 217 |

| 1,3,5-Hexatriene | CH₂=CH-CH=CH-CH=CH₂ | 3 | 258 |

The this compound molecule contains a conjugated system similar to 1,3,5-hexatriene but with substitution. The core structure, the hexa-2,4-diene chain, is the primary determinant of its UV absorption. The presence of an amide group (-CONH₂) as a substituent on this conjugated system further influences the λmax. The amide group acts as an auxochrome, a group that does not absorb significantly in the UV region itself but modifies the absorption of the chromophore to which it is attached. The lone pair of electrons on the nitrogen atom of the amide can interact with the π-electron system of the conjugated diene, extending the conjugation. This interaction typically leads to a further bathochromic shift compared to the unsubstituted diene.

For a closely related compound, hexa-2,4-dienoic acid (sorbic acid), the reported λmax is approximately 255-264 nm. The amide group in this compound is expected to result in a λmax in a similar range, potentially shifted slightly due to the electronic differences between a carboxylic acid and an amide.

The polarity of the solvent used for analysis can also significantly impact the position of the absorption maximum. For π → π* transitions, an increase in solvent polarity generally causes a bathochromic (red) shift. spcmc.ac.in Polar solvents can stabilize the more polar π* excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition. spcmc.ac.in Conversely, n → π* transitions typically experience a hypsochromic (blue) shift in polar solvents. Since the primary absorption band in this compound is due to a π → π* transition, a shift to longer wavelengths is expected as solvent polarity increases.

Table 2: Expected Solvent Effects on the π → π* Transition of this compound

| Solvent | Relative Polarity | Expected Shift in λmax |

|---|---|---|

| n-Hexane | Low (Nonpolar) | Shorter Wavelength (Baseline) |

| Ethanol | High (Polar, Protic) | Longer Wavelength (Bathochromic Shift) |

| Water | Very High (Polar, Protic) | Longest Wavelength (Significant Bathochromic Shift) |

Emerging Research Applications and Future Perspectives in Hexa 2,4 Dienoic Acid Amide Science

Strategic Use as Chemical Probes in Complex Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. libretexts.org They are essential tools for understanding the function of proteins and other macromolecules in their native cellular environment. youtube.com The defining characteristics of a good chemical probe include high potency, selectivity for its target, and cell permeability. libretexts.orgyoutube.com

Dienamides like hexa-2,4-dienoic acid amide possess features that make them promising candidates for development as chemical probes. Their conjugated system can be involved in specific interactions with biological targets, and the amide group can participate in hydrogen bonding. Natural products, which are a rich source of chemical probes, often contain complex functionalities, and the dienamide motif is found in various biologically active natural products. researchgate.net For instance, natural products have been derivatized to create affinity resins for identifying protein targets, a key step in understanding disease pathways. researchgate.net The development of this compound-based probes could facilitate the identification and validation of new drug targets by allowing researchers to selectively modulate the activity of specific proteins involved in disease processes.

Table 1: Criteria for Chemical Probes and Potential of this compound

| Criteria | Description | Relevance to this compound |

| Potency | High affinity for the target molecule, typically with an IC50 or EC50 in the nanomolar range. youtube.com | The biological activity of dienamides suggests potential for high potency with chemical modification. |

| Selectivity | Minimal off-target effects to ensure that the observed biological response is due to interaction with the intended target. youtube.com | The rigid structure of the diene system can be exploited to achieve high selectivity. |

| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. | The relatively small size and moderate polarity of this compound suggest it could be cell-permeable. |

| Defined Mechanism of Action | A clear understanding of how the probe interacts with its target. youtube.com | The functional groups of this compound provide clear points for interaction with biological macromolecules. |

Advancements in Agrochemical Discovery and Development

The agricultural industry is in constant need of new, effective, and environmentally benign pesticides and herbicides. The structural optimization of natural products is a promising strategy for the development of green fungicides. Amide derivatives, in particular, have been a focus of this research due to their diverse biological activities. libretexts.org

The enamide and dienamide moieties are present in some anti-insecticidal agents. wikipedia.org This suggests that this compound could serve as a scaffold for the development of new agrochemicals. By modifying its structure, researchers can aim to enhance its potency against specific pests or pathogens while minimizing its impact on non-target organisms and the environment. The exploration of dienamides in this context could lead to the discovery of novel pesticides with improved safety profiles and new modes of action to combat resistance in pest populations.

Exploration of Dienamides in Advanced Materials Science

Polyamides are a class of polymers characterized by repeating units linked by amide bonds. nih.gov They occur both naturally, in the form of proteins like wool and silk, and as synthetic materials like nylon and Kevlar. mdpi.com These materials are known for their high durability and strength. mdpi.com this compound, as a molecule containing an amide group and a reactive diene system, can be considered a monomer for the synthesis of novel polyamides.

The incorporation of the conjugated diene system of this compound into a polymer backbone could lead to materials with unique properties. For example, the diene units could be used for cross-linking reactions to enhance the thermal and mechanical stability of the polymer. Furthermore, conjugated polymers often exhibit interesting electronic and optical properties, opening up possibilities for applications in organic electronics. nih.gov Research in this area could focus on the polymerization of this compound and its derivatives to create new high-performance materials. semanticscholar.org

Table 2: Potential Applications of Dienamide-Based Polymers

| Application Area | Potential Properties of Dienamide Polymers |

| Advanced Coatings | Enhanced cross-linking for improved durability and chemical resistance. |

| Organic Electronics | Conjugated backbones for semiconducting or light-emitting properties. nih.gov |

| Biomedical Materials | Biodegradable polymers with tailored mechanical properties. nih.gov |

| High-Strength Fibers | Rigid polymer chains for materials with high tensile strength. |

Untapped Potential in Novel Chemical Entity Discovery and Lead Optimization

The discovery of new chemical entities (NCEs) is the foundation of pharmaceutical research. Lead optimization is the process by which a promising but imperfect lead compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. ambeed.com Dienamides are considered versatile building blocks in organic synthesis, particularly for the preparation of chiral amines, which are common structural motifs in biologically active molecules and natural products. nih.gov

The chemical structure of this compound offers multiple points for modification, making it an attractive starting point for medicinal chemistry campaigns. The diene system can be functionalized through various chemical reactions, and the amide group can be modified to modulate the compound's properties. The process of structural simplification, a key strategy in lead optimization, could be applied to complex natural products containing a dienamide core to generate more drug-like molecules with improved synthetic accessibility. ambeed.com This approach could lead to the discovery of novel therapeutics for a wide range of diseases.

Investigation of Less-Explored Stereoisomers and Their Biological Significance

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The biological activity of a molecule is often highly dependent on its stereochemistry. Different stereoisomers can have vastly different potencies and pharmacological effects.

Hexa-2,4-dienoic acid has several possible geometric isomers due to the two double bonds in its structure, including (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z) isomers. rsc.orgresearchgate.net The corresponding amides would also exist as these different stereoisomers. Much of the current research has likely focused on the most stable (2E,4E) isomer. However, the less-explored isomers could possess unique biological activities. For example, some synthetic methods show a preference for the formation of Z,E-dienamides. A systematic investigation into the synthesis and biological evaluation of all possible stereoisomers of this compound could uncover novel biological functions and lead to the development of more potent and selective bioactive compounds.

Integration of Omics Technologies for Comprehensive Mechanistic Insights

Omics technologies, such as genomics, proteomics, and metabolomics, allow for the comprehensive analysis of biological molecules in a cell, tissue, or organism. researchgate.net The integration of multiple omics datasets, known as multi-omics, provides a powerful approach to understanding complex biological systems and the mechanisms of action of chemical compounds. researchgate.net

To gain a deeper understanding of the biological effects of this compound, omics technologies could be employed. For instance, treating cells or organisms with the compound and then analyzing changes in their proteome (the entire set of proteins) or metabolome (the complete set of small-molecule chemicals) could reveal the cellular pathways that are affected. This information can help to identify the direct molecular targets of the compound and elucidate its mechanism of action. Such comprehensive mechanistic insights are invaluable for both basic research and for the development of new therapeutic agents.

Development of Sustainable and Green Synthesis Routes for Dienamides

Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The development of sustainable and green synthesis routes is a major focus in modern organic chemistry.

Several green methodologies for the synthesis of amides and dienamides have been reported. These include the use of environmentally friendly catalysts and solvents. For example, chitosan, a biodegradable polymer derived from chitin, has been used as a heterogeneous catalyst for the synthesis of dienamides. nih.gov Enzymatic methods, using lipases in green solvents, have also been developed for efficient amide synthesis. nih.gov Other approaches include the use of boric acid as a simple and readily available catalyst in solvent-free conditions. The further development and optimization of these green routes for the synthesis of this compound will be crucial for its environmentally responsible production and application on a larger scale.

Table 3: Green Synthesis Approaches for Amides and Dienamides

| Method | Catalyst/Reagent | Key Advantages |

| Biocatalysis | Lipases (e.g., Candida antarctica lipase (B570770) B) | High selectivity, mild reaction conditions, biodegradable catalyst. nih.gov |

| Heterogeneous Catalysis | Chitosan | Reusable, biodegradable, and eco-friendly catalyst. nih.gov |

| Solvent-Free Synthesis | Boric acid | Reduces solvent waste, simple procedure, readily available catalyst. |

| Microwave-Assisted Synthesis | Various catalysts | Reduced reaction times and improved energy efficiency. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Hexa-2,4-dienoic acid amide derivatives?

- Methodological Answer: The synthesis of amide derivatives typically involves reacting Hexa-2,4-dienoic acid chloride with primary or secondary amines under anhydrous conditions. For example, a Schlenk line setup can be used to maintain inert conditions. The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. Confirmation of the product’s structure requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodological Answer: Based on safety data for its precursor (Hexa-2,4-dienoic acid), researchers must:

- Use local exhaust ventilation to avoid inhalation of aerosols or dust.

- Wear nitrile gloves , chemical-resistant lab coats, and safety goggles (EN 166 standard).

- Avoid skin contact by applying barrier creams pre-exposure and washing hands post-handling.

- Store the compound in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. What analytical techniques are suitable for characterizing the purity of this compound?

- Methodological Answer:

- Quantitative Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Structural Confirmation: - and -NMR to verify amide bond formation and stereochemistry.

- Purity Assessment: Differential scanning calorimetry (DSC) to check melting point consistency (expected range: 130–135°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in pharmacological research?

- Methodological Answer:

- Derivative Synthesis: Modify the amide substituents (e.g., alkyl, aryl, or heterocyclic groups) to explore electronic and steric effects.

- Biological Assays: Test derivatives for inhibitory activity against thioredoxin reductase (TrxR) using enzyme-linked immunosorbent assays (ELISA) and correlate results with antiproliferative effects in cancer cell lines (e.g., IC and GI values).

- Computational Modeling: Perform molecular docking studies to identify key binding interactions with TrxR’s selenocysteine active site .

Q. What strategies resolve contradictions in reported toxicological data for this compound?

- Methodological Answer:

- Dose-Response Analysis: Replicate studies across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific toxicity.

- Exposure Duration: Compare acute (24–48 hr) vs. chronic (7–14 day) exposure effects, as discrepancies may arise from adaptive cellular responses.

- Metabolite Profiling: Use LC-MS to identify degradation products under varying pH and temperature conditions, which may explain divergent toxicity profiles .

Q. What experimental approaches optimize the stability of this compound under varying pH conditions?

- Methodological Answer:

- pH Stability Studies: Incubate the compound in buffered solutions (pH 2–12) at 37°C and analyze degradation kinetics via UV-Vis spectroscopy.

- Stabilization Techniques: Incorporate cyclodextrins or liposomal encapsulation to protect the amide bond from hydrolysis in acidic environments.

- Degradation Pathway Mapping: Identify hydrolytic byproducts using tandem mass spectrometry (MS/MS) and propose degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.